(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 325856-93-7
VCID: VC11974727
InChI: InChI=1S/C17H13FN2O3/c1-22-11-7-6-10-8-12(16(19)21)17(23-15(10)9-11)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,21)
SMILES: COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N
Molecular Formula: C17H13FN2O3
Molecular Weight: 312.29 g/mol

(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

CAS No.: 325856-93-7

Cat. No.: VC11974727

Molecular Formula: C17H13FN2O3

Molecular Weight: 312.29 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide - 325856-93-7

Specification

CAS No. 325856-93-7
Molecular Formula C17H13FN2O3
Molecular Weight 312.29 g/mol
IUPAC Name 2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide
Standard InChI InChI=1S/C17H13FN2O3/c1-22-11-7-6-10-8-12(16(19)21)17(23-15(10)9-11)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,21)
Standard InChI Key BVSLUTYTVWPNJL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N
Canonical SMILES COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N

Introduction

(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is known for its diverse biological activities. Chromenes are fused benzene and pyran ring structures, often studied for their roles in pharmacology, including anti-inflammatory, anticancer, and antimicrobial properties.

Key Structural Features:

  • Molecular Formula: C17H16FNO3

  • Ring System: Chromene with an imino group and a methoxy substituent

  • Fluorophenyl Substituent: Enhances potential biological activity

Synthesis of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

The synthesis of this compound typically involves several key steps, which may include the use of basic catalysts or catalyst-free methods. The specific conditions depend on the reaction being conducted. The synthesis process highlights the compound's versatility in synthetic organic chemistry.

Synthetic Route Overview:

  • Starting Materials: Typically involve chromene precursors and fluorophenyl derivatives.

  • Reaction Conditions: May include basic conditions or catalysts to facilitate imine formation and carboxamide synthesis.

  • Purification Methods: Often involve chromatography techniques to isolate the final product.

Biological Activities and Potential Applications

Chromene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide, with its unique structure, is likely to exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the imino group and methoxy substitution enhances its potential therapeutic applications.

Comparison with Similar Compounds:

Compound NameStructure FeaturesNotable ActivitiesUniqueness
7-MethoxyflavoneMethoxy group on flavone backboneAntioxidant, anti-inflammatoryLacks imino functionality
4-FluorochalconeFluoro-substituted chalconeAnticancer propertiesDifferent ring structure
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamideChromene with imino and methoxy groupsPotential anti-inflammatory, anticancerUnique chromene core with fluorophenyl substituent

Key Reactions:

  • Imine Formation: Involves the reaction of the imino group with other molecules.

  • Carboxamide Synthesis: May involve reactions with amines or other carboxylic acid derivatives.

Future Directions:

  • In Vivo Studies: Necessary to confirm efficacy and safety in biological systems.

  • Mechanism of Action: Detailed studies to elucidate how the compound interacts with biological targets.

  • Derivative Synthesis: Exploration of structural modifications to enhance bioactivity.

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